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Pyrido[3,4-d]pyrimidin-6-ol

EGFR kinase inhibition isomeric scaffold comparison pyridopyrimidine SAR

Pyrido[3,4-d]pyrimidin-6-ol belongs to the pyridopyrimidine class of fused heterocycles, featuring a pyridine ring fused to a pyrimidine ring with a hydroxy substituent at the 6‑position. This scaffold has been validated through the clinical advancement of palbociclib (a pyrido[3,4-d]pyrimidine‑containing CDK4/6 inhibitor) and other development candidates.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B13656385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-d]pyrimidin-6-ol
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=C2C=NC=NC2=CNC1=O
InChIInChI=1S/C7H5N3O/c11-7-1-5-2-8-4-10-6(5)3-9-7/h1-4H,(H,9,11)
InChIKeyNBCKHEZXGNFXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,4-d]pyrimidin-6-ol: A Strategic Heterocyclic Scaffold for Selective Kinase and GPCR Modulator Procurement


Pyrido[3,4-d]pyrimidin-6-ol belongs to the pyridopyrimidine class of fused heterocycles, featuring a pyridine ring fused to a pyrimidine ring with a hydroxy substituent at the 6‑position. This scaffold has been validated through the clinical advancement of palbociclib (a pyrido[3,4-d]pyrimidine‑containing CDK4/6 inhibitor) and other development candidates [1]. The 6‑position is a critical vector for modulating both biochemical potency and metabolic stability, making the 6‑ol compound a key synthetic intermediate and a comparator‑sensitive starting point for structure‑activity relationship (SAR) campaigns [2]. Direct isomeric comparisons demonstrate that the [3,4‑d] ring fusion is among the most potent pyridopyrimidine isomers for EGFR kinase inhibition, outperforming the [3,2‑d] and [2,3‑d] series [3].

Why Generic Pyrido[3,4-d]pyrimidin-6-ol Substitution Fails: Evidence-Based Differentiation for Scientific Selection


Not all pyridopyrimidine scaffolds are interchangeable. The position of the nitrogen atoms in the ring fusion determines both biochemical potency and selectivity. Rewcastle et al. demonstrated a >16‑fold difference in EGFR IC₅₀ between the [3,4‑d] isomer (0.008 nM) and the [4,3‑d] isomer (0.13 nM) for matched methylamino derivatives [1]. Furthermore, the 6‑position is not merely a spectator site: Woodward et al. showed that introducing a methyl group at this position dramatically improved human liver microsome (HLM) stability while simultaneously enhancing CDK2 selectivity by up to two orders of magnitude [2]. Simple substitution with an alternative pyridopyrimidine isomer or a quinazoline scaffold without equivalent 6‑position modulation will not recapitulate these properties, as pharmacokinetic comparison of matched quinazoline and pyrido[3,4‑d]pyrimidine pairs confirmed divergent metabolic profiles across three species [3].

Pyrido[3,4-d]pyrimidin-6-ol Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparator Data


Isomeric Ring-Fusion Comparison: [3,4-d] vs. [4,3-d], [3,2-d], and [2,3-d] Pyridopyrimidines for EGFR Inhibition

In a systematic head-to-head comparison of all four possible pyrido[d]pyrimidine ring-fusion isomers bearing a 6‑(methylamino) substituent, the pyrido[3,4‑d]pyrimidine scaffold exhibited the highest EGFR inhibitory potency, with 6‑(methylamino)pyrido[3,4‑d]pyrimidine (7f) achieving an IC₅₀ of 0.008 nM. This is 16‑fold more potent than the corresponding 7‑(methylamino)pyrido[4,3‑d]pyrimidine (5f) at 0.13 nM, and substantially more potent than compounds from the [3,2‑d] and [2,3‑d] series, where potency decreased significantly [1]. The comparator quinazoline parent compound 3 had an IC₅₀ of 0.029 nM, confirming that the [3,4‑d] scaffold can surpass even the established quinazoline privileged structure.

EGFR kinase inhibition isomeric scaffold comparison pyridopyrimidine SAR

6‑Position Substitution Effect: Methyl vs. Hydrogen Matched-Pair Analysis for Metabolic Stability and Kinase Selectivity

In a matched‑pair study comparing pyrido[3,4‑d]pyrimidine derivatives with hydrogen vs. methyl at the 6‑position, Woodward et al. demonstrated that 6‑methylation dramatically reduced intrinsic clearance (Clint) in human liver microsomes (HLM) and improved MPS1/CDK2 selectivity. The parent (6‑H) compounds 16 and 17 showed HLM Clint values of 79 and 92 µL/min/mg protein, respectively, indicating extensive metabolism [1]. The corresponding 6‑methyl compounds 34 and 35 exhibited substantially improved HLM stability (exact Clint values not tabulated but described as 'by far the most stable compounds we had observed'), and the MPS1/CDK2 Ki selectivity ratio increased to between 500 and 7600 for the 6‑methylated compounds, up from substantially lower selectivity for the 6‑H parents [1]. This demonstrates that the 6‑position is a critical lever for simultaneously tuning metabolic stability and off‑target selectivity.

MPS1 kinase human liver microsome stability matched-pair analysis CDK2 selectivity

Scaffold‑Level Comparison: Pyrido[3,4-d]pyrimidine vs. Quinazoline Matched Pairs in Pan‑erbB Irreversible Inhibition and In Vivo Pharmacodynamics

Smaill et al. directly compared optimized quinazoline‑based (compound 54) and pyrido[3,4‑d]pyrimidine‑based (compound 71) irreversible pan‑erbB inhibitors, both bearing an optimized piperidinyl crotonamide Michael acceptor and a 3‑chloro‑4‑fluoroaniline [1]. Quinazoline 54 (later named dacomitinib) and pyrido[3,4‑d]pyrimidine 71 were identified as clearly superior to canertinib in potency. In vivo, alkynamide analogues of quinazoline‑ and pyrido[3,4‑d]pyrimidine‑based compounds achieved tumor regressions at 10 mg/kg in the A431 human epidermoid carcinoma model and at 40 mg/kg for the SF767 human glioblastoma and SKOV3 human ovarian carcinoma models [2]. Pharmacokinetic comparison across three species ultimately favored the quinazoline scaffold for oral development, but the pyrido[3,4‑d]pyrimidine compound 71 demonstrated comparable potency and in vivo efficacy, establishing this scaffold as a credible and differentiated alternative to quinazolines when distinct metabolic or selectivity profiles are desired [1].

pan-erbB inhibition irreversible EGFR inhibitor quinazoline comparator tumor regression

Scaffold‑Hopping Validation: Pyrido[3,4-d]pyrimidine as a CXCR2 Antagonist with Sub‑Micromolar Cellular Potency

Van Hoof et al. identified a pyrido[3,4‑d]pyrimidine analogue as a potent CXCR2 antagonist through scaffold hopping, with an IC₅₀ of 0.11 µM in a kinetic fluorescence‑based calcium mobilization assay [1]. This potency was comparable to the originally identified monocyclic CXCR2 antagonist series from which the scaffold hop was derived. SAR exploration revealed that almost all derivatization attempts abolished activity, except for a 6‑furanyl‑pyrido[3,4‑d]pyrimidine analogue (compound 17b) which retained similar antagonistic potency as the original hit [1]. This demonstrates that the pyrido[3,4‑d]pyrimidine core can be successfully employed in GPCR programs beyond kinase inhibition, but that the SAR around the 6‑position is exceptionally tight, placing high value on the 6‑ol starting point for precision functionalization.

CXCR2 antagonism GPCR scaffold hopping inflammation

Cellular and In Vivo Potency Benchmarking: 2,4,6‑Trisubstituted Pyrido[3,4-d]pyrimidine as Irreversible EGFR‑TKI with Nanomolar Cellular Activity and Xenograft Efficacy

Zhang et al. reported the most promising 2,4‑disubstituted 6‑(5‑substituted pyridin‑2‑amino)pyrido[3,4‑d]pyrimidine derivative 25h, which inhibited HCC827 (EGFR‑mutant) and H1975 (T790M‑resistant) cell growth with IC₅₀ values of 0.025 µM and 0.49 µM, respectively [1]. Against isolated mutant EGFR enzymes, 25h displayed IC₅₀ values of 1.7 nM (EGFRL858R) and 23.3 nM (EGFRL858R/T790M), confirming retention of potency against the clinically relevant T790M gatekeeper mutation [1]. Crucially, 25h significantly inhibited cancer growth in an established HCC827 xenograft mouse model at 50 mg/kg in vivo, and induced apoptosis in HCC827 cells [1]. While this study did not include a direct matched comparator, the data provide a quantitative baseline for cellular and in vivo potency expectations from pyrido[3,4‑d]pyrimidine‑6‑ol‑derived irreversible EGFR‑TKIs, against which alternative scaffolds must be benchmarked.

EGFR-T790M resistance irreversible TKI xenograft apoptosis

MPS1/CDK2 Selectivity Tuning via 6‑Position Methylation: Ordered‑of‑Magnitude Gain in Kinase Selectivity

Woodward et al. demonstrated that introducing a methyl group at the 6‑position of the pyrido[3,4‑d]pyrimidine core dramatically improved selectivity for MPS1 over CDK2. The 6‑methyl compounds 34 and 35 showed MPS1/CDK2 Ki selectivity ratios between 500 and 7600, a substantial improvement over the unsubstituted (6‑H) parent compounds which lacked this selectivity profile [1]. This selectivity gain was rationalized by X‑ray crystallography: the CDK2 gatekeeper residue Phe80 is bulkier than MPS1 Met602, and the 6‑methyl group clashes with Phe80 in CDK2 but is accommodated in MPS1 [1]. No other pyridopyrimidine isomer has been shown to leverage a single methyl substitution at the ring‑fusion position to achieve a >500‑fold selectivity window across these two structurally similar kinases.

MPS1 CDK2 selectivity gatekeeper residue kinase profiling

Pyrido[3,4-d]pyrimidin-6-ol Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


EGFR Mutant‑Selective Irreversible Inhibitor Lead Series Requiring Sub‑Nanomolar Isolated Enzyme Potency

For programs targeting EGFR‑T790M resistance, Pyrido[3,4-d]pyrimidin-6-ol provides the core for irreversible inhibitors achieving isolated mutant enzyme IC₅₀ values as low as 1.7 nM (EGFRL858R) and 23.3 nM (EGFRL858R/T790M) [1]. The isomeric advantage of the [3,4‑d] fusion over [4,3‑d], [3,2‑d], and [2,3‑d] series is directly demonstrated with 16‑fold greater potency at the isolated EGFR level [2]. The 6‑ol intermediate enables installation of the optimized 6‑amino‑pyridine substituent required for irreversible acrylamide warhead positioning.

MPS1‑Targeted Oncology Programs Requiring High Selectivity Over CDK2 and Improved Metabolic Stability

The discovery of BOS172722, a Phase 1 clinical candidate, was enabled by leveraging the 6‑position of the pyrido[3,4‑d]pyrimidine scaffold to achieve MPS1/CDK2 selectivity ratios of 500–7600 [1]. Simultaneously, 6‑methylation dramatically reduced HLM intrinsic clearance from 79–92 µL/min/mg to levels compatible with oral dosing [1]. Pyrido[3,4-d]pyrimidin-6-ol is the direct synthetic precursor for installing these selectivity‑ and stability‑conferring 6‑substituents.

CXCR2 Antagonist Programs for Inflammatory Disease Where Kinase‑Derived Scaffolds Offer IP Differentiation

A pyrido[3,4‑d]pyrimidine analogue identified through scaffold hopping demonstrated CXCR2 antagonism with an IC₅₀ of 0.11 µM in cellular calcium mobilization assays [1]. This validates the scaffold beyond kinase applications. The exceptionally tight SAR at the 6‑position—where only a 6‑furanyl analogue retained activity among numerous derivatives—makes the 6‑ol compound an essential starting point for systematic exploration of the chemical space [1].

Pan‑erbB Irreversible Inhibitor Programs Seeking a Quinazoline‑Alternative Scaffold with Demonstrated In Vivo Tumor Regression

Direct head‑to‑head comparison established that pyrido[3,4‑d]pyrimidine compound 71 is equivalent to quinazoline 54 (dacomitinib) in pan‑erbB inhibitory potency and in vivo tumor regression at 10–40 mg/kg across A431, SF767, and SKOV3 xenograft models [1]. For programs facing quinazoline‑specific IP constraints or requiring different metabolic profiles, Pyrido[3,4-d]pyrimidin-6-ol provides a validated alternative scaffold with documented in vivo pharmacodynamic efficacy [1].

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